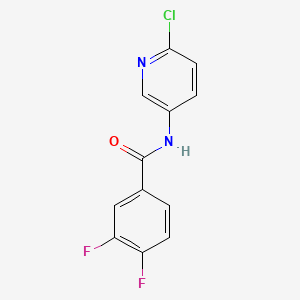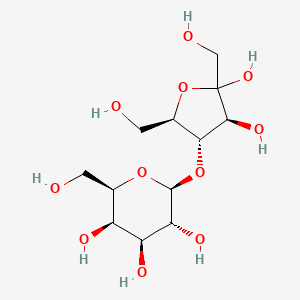
ラクトース
説明
Lactulose is a synthetic disaccharide used to treat constipation . It is composed of galactose and fructose . It helps increase the number of bowel movements per day and the number of days on which bowel movements occur in patients with a history of chronic constipation . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Lactulose can be produced by the isomerization of lactose . The chemical synthesis of lactulose mainly involves catalyst isomerization and electrochemistry isomerization . At present, the yield of lactulose synthesized by the chemical method is about 75–85%, and the molar ratio of boric acid to lactose at this time is about 1:1 .Molecular Structure Analysis
Lactulose is a disaccharide formed from one molecule each of the simple sugars (monosaccharides) fructose and galactose . Its molecular formula is C12H22O11 .Chemical Reactions Analysis
The production of lactulose is important in the dairy industry, as it is regarded as a high-value-added derivative of whey or lactose . The industrial production of lactulose is still mainly done by chemical isomerization .Physical And Chemical Properties Analysis
Lactulose is a synthetic galactosylfructose disaccharide used in the treatment of constipation and hepatic encephalopathy . Its molecular weight is 342.30 g/mol .科学的研究の応用
機能性食品におけるプレバイオティクス
ラクトースは、ガラクトースとフルクトースからなる合成二糖類です . これは、菓子や飲料など、機能性食品に使用されています . ラクトースは大腸で腸内細菌叢によって発酵され、細菌の増殖を選択的に調節する働きをし、乳酸桿菌とビフィズス菌の増殖を促進します . これにより、短鎖脂肪酸や乳酸などの有機酸が生成され、大腸のpHが低下し、浸透圧性下剤として作用します .
乳児用調製粉乳の成分
ラクトースは、1957年に初めて乳児用調製粉乳の成分として使用されました . 乳児、小児、成人、高齢者の集団における安全な使用歴は60年以上あります .
処方薬
ラクトースは、便秘の臨床治療に50年以上使用されており、100カ国以上で医薬品として登録されています .
食品中の機能性成分
近年、ラクトースは食品の機能性成分として使用されています . その技術的な特性により、ショ糖で作られたものとほとんど区別がつかない機能性キャンディーや飲料を開発することができます .
乳製品の熱処理の指標
ラクトースは天然には存在しませんが、熱処理された牛乳には存在します。 このため、乳製品、特にUHT(超高温処理)牛乳の熱処理の厳しさの指標として使用されます .
プロバイオティック細胞のマイクロカプセル化コーティングシステム
アルギン酸塩-ラクトース-キトサンの3つの成分をマイクロカプセル化コーティングシステムとして使用することは、プロバイオティック細胞を捕捉する新しいアプローチです .
作用機序
Target of Action
Lactulose, a synthetic disaccharide derivative of lactose, primarily targets the gut microbiota in the colon . It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, and inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Mode of Action
When it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon . The acidic environment in the colon inhibits the diffusion of ammonia (NH3) into the blood by causing the conversion of NH3 to ammonium (NH4+), thereby decreasing the intestinal production and absorption of ammonia .
Biochemical Pathways
The primary biochemical pathway affected by lactulose is the fermentation process carried out by the gut microbiota in the colon . This process generates organic acids that lower the pH of the colon, creating an osmotic effect that increases the volume of the colonic contents . This osmotic effect promotes peristalsis, aiding in the relief of constipation .
Pharmacokinetics
Lactulose exhibits poor absorption, with less than 3% being absorbed after oral administration . The absorbed lactulose is excreted unchanged in the urine . The unabsorbed lactulose reaches the colon intact, where it is metabolized by colonic bacteria to lactic, acetic, and formic acids . The excretion of lactulose is primarily through feces .
Result of Action
The primary result of lactulose’s action is the relief of constipation and the reduction of blood ammonia concentration . By increasing the volume of the colonic contents and promoting peristalsis, lactulose facilitates bowel movements . In patients with liver disease, lactulose helps reduce the amount of ammonia in the blood, which can lead to substantial improvement in the patient’s mental state .
Action Environment
The action of lactulose is highly dependent on the environment of the colon, specifically the presence of gut microbiota capable of fermenting lactulose . The efficacy of lactulose can be influenced by factors such as the composition of the gut microbiota, the pH of the colon, and the presence of other substances in the colon that can be fermented by the microbiota .
生化学分析
Biochemical Properties
Lactulose plays a significant role in biochemical reactions. It stimulates the growth of bifidobacteria, which are referred to as bifidogenic factors in nutrition . Saccharolytic bacteria present in the large intestine break down lactulose into organic acids like lactic acid and small amounts of formic and acetic acids .
Cellular Effects
Lactulose has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of lactulose is primarily through its interactions with gut bacteria. These bacteria metabolize lactulose, leading to the production of short-chain fatty acids. These acids lower the pH in the colon, which inhibits the growth of harmful bacteria and promotes the growth of beneficial bacteria .
Temporal Effects in Laboratory Settings
The effects of lactulose can change over time in laboratory settings. It is stable under normal conditions, but can be broken down by bacteria in the gut. The long-term effects of lactulose on cellular function have been observed in in vitro and in vivo studies, showing a beneficial impact on gut health .
Dosage Effects in Animal Models
The effects of lactulose vary with different dosages in animal models. Lower doses promote gut health by stimulating the growth of beneficial bacteria. High doses can lead to diarrhea due to the osmotic effect of lactulose .
Metabolic Pathways
Lactulose is involved in several metabolic pathways. It is metabolized by gut bacteria into short-chain fatty acids, which are then absorbed by the body and used in various metabolic processes .
Transport and Distribution
Lactulose is transported and distributed within cells and tissues primarily through the digestive system. After oral administration, it travels to the large intestine, where it is metabolized by bacteria .
Subcellular Localization
The subcellular localization of lactulose is primarily within the gut bacteria that metabolize it. It does not appear to be directed to specific compartments or organelles within these cells .
特性
| { "Design of the Synthesis Pathway": "Lactulose can be synthesized through the isomerization of lactose using an acid catalyst.", "Starting Materials": [ "Lactose", "Acid catalyst (e.g. hydrochloric acid, sulfuric acid)" ], "Reaction": [ "Lactose is dissolved in water.", "Acid catalyst is added to the solution.", "The solution is heated to a temperature of 50-70°C.", "The reaction mixture is stirred for several hours.", "The resulting mixture is neutralized with sodium hydroxide.", "The solution is then evaporated under reduced pressure to obtain lactulose as a syrupy liquid." ] } | |
CAS番号 |
4618-18-2 |
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-2-[(2R,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8+,9?,10+,11+,12-/m1/s1 |
InChIキー |
JCQLYHFGKNRPGE-DJYZFUSFSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
外観 |
Solid powder |
melting_point |
169 °C |
その他のCAS番号 |
58166-24-8 58166-25-9 4618-18-2 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lactulose; Cholac; Generlac; Consulose; BRN 0093773; BRN-0093773; BRN0093773 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




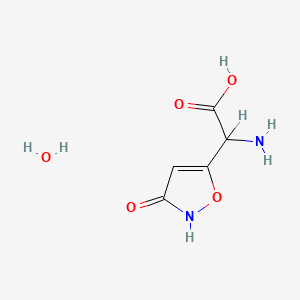
![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)

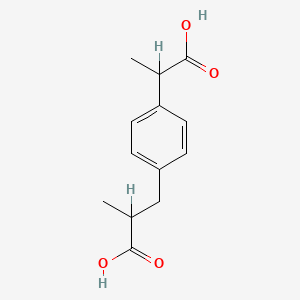
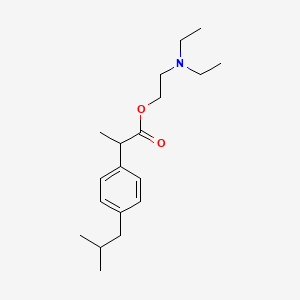
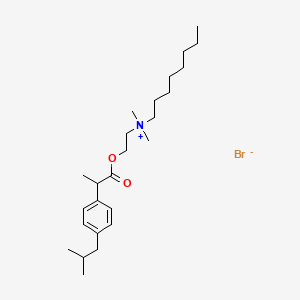
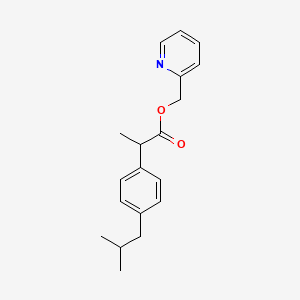


![2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1674254.png)
